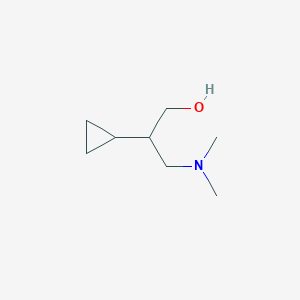
2-Cyclopropyl-3-(dimethylamino)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-3-(dimethylamino)-1-propanol is an organic compound with the molecular formula C8H17NO It is a cyclopropyl derivative with a dimethylamino group and a hydroxyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(dimethylamino)-1-propanol typically involves the reaction of cyclopropylmethyl bromide with dimethylamine, followed by reduction. One common method includes the use of Grignard reagents, where cyclopropylmethyl bromide reacts with magnesium to form a Grignard reagent, which then reacts with dimethylamine to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-(dimethylamino)-1-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction may produce cyclopropyl alcohols.
Scientific Research Applications
2-Cyclopropyl-3-(dimethylamino)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-(dimethylamino)-1-propanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the cyclopropyl group may enhance the compound’s stability and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Similar in structure but lacks the hydroxyl group.
Dimethylaminopropanol: Similar but without the cyclopropyl group.
Cyclopropylmethanol: Similar but lacks the dimethylamino group.
Uniqueness
2-Cyclopropyl-3-(dimethylamino)-1-propanol is unique due to the presence of both the cyclopropyl and dimethylamino groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-cyclopropyl-3-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-9(2)5-8(6-10)7-3-4-7/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
FQGZTESJDXCCHI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(CO)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





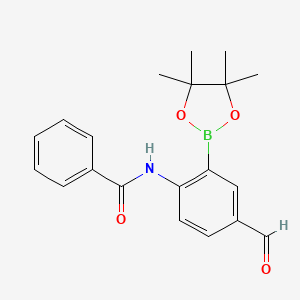

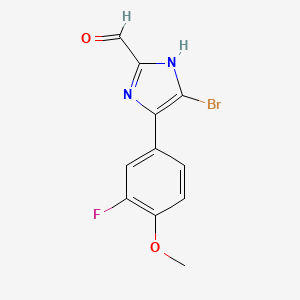

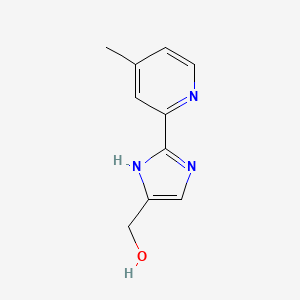
![8-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13690306.png)
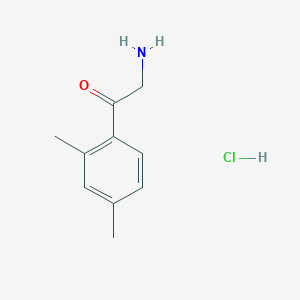
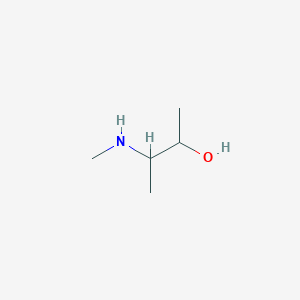
![5-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13690337.png)


